molecular formula C16H18ClN B7759519 1-Phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride

1-Phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride

Cat. No.: B7759519
M. Wt: 259.77 g/mol
InChI Key: LZBVNUZIFAKAQI-UHFFFAOYSA-N
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Description

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound belonging to the benzazepine class. This compound is characterized by a benzene ring fused to an azepine ring, with a phenyl group attached to the nitrogen atom. It is commonly used in scientific research due to its pharmacological properties, particularly its interaction with dopamine receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves the intramolecular cyclization of N-(2-iodophenethyl)-phenacylamines. This reaction is facilitated by the use of n-butyllithium (n-C4H9Li) as a key reagent . Another method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while reduction can produce more saturated benzazepine derivatives.

Scientific Research Applications

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride primarily involves its interaction with dopamine receptors. It acts as an antagonist at D1 dopamine receptors, inhibiting the receptor’s activity and modulating neurotransmitter release. This interaction affects various molecular pathways, including those involved in motor control and cognitive functions .

Comparison with Similar Compounds

    SKF 38393: A selective D1 dopamine receptor agonist.

    SCH23390: A selective D1 dopamine receptor antagonist.

    Tolcapone: A catechol-O-methyltransferase inhibitor used in the treatment of Parkinson’s disease.

Uniqueness: 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is unique due to its specific structure and pharmacological profile. Unlike SKF 38393, which is an agonist, this compound acts as an antagonist at D1 dopamine receptors. Compared to SCH23390, it has a different substitution pattern on the benzazepine ring, which may result in distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)16-12-17-11-10-14-8-4-5-9-15(14)16;/h1-9,16-17H,10-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBVNUZIFAKAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC=CC=C21)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride
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1-Phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride
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1-Phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride
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1-Phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride
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1-Phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride
Reactant of Route 6
1-Phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride

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